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4-(5-Nitropyridin-2-yl)benzaldehyde
Overview
Description
4-(5-Nitropyridin-2-yl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a nitro group attached to the pyridine ring and an aldehyde group attached to the benzene ring. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-chloropyridine to form 5-nitro-2-chloropyridine, which is then subjected to a Suzuki coupling reaction with benzaldehyde to yield the desired product .
Industrial Production Methods: Industrial production of 4-(5-Nitropyridin-2-yl)benzaldehyde often involves large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using techniques like NMR and HPLC .
Chemical Reactions Analysis
Types of Reactions: 4-(5-Nitropyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-(5-Carboxypyridin-2-yl)benzaldehyde.
Reduction: 4-(5-Aminopyridin-2-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 4-(5-Nitropyridin-2-yl)benzaldehyde exhibit promising antimicrobial properties. For instance, derivatives of nitropyridines have been evaluated for their activity against various pathogens, including Mycobacterium tuberculosis. Studies have shown that modifications to the nitro group can significantly influence the compound's efficacy and selectivity against bacterial strains .
Anticancer Properties
The compound's ability to interact with biological macromolecules positions it as a candidate for anticancer drug development. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through the activation of specific pathways. For example, research has demonstrated that related compounds can inhibit cell proliferation in several cancer cell lines, suggesting that this compound could be further explored for its potential anticancer effects .
Organic Synthesis
Synthetic Intermediates
this compound is utilized as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including nucleophilic substitutions and condensation reactions. The presence of both nitro and aldehyde functional groups enables the formation of diverse derivatives, which can be tailored for specific applications .
Ligand Development
The compound serves as an excellent ligand for forming metal complexes, which can be applied in catalysis and materials science. By coordinating with transition metals, this compound can facilitate reactions under mild conditions, enhancing the efficiency of synthetic processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(5-Nitropyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
- 4-(5-Aminopyridin-2-yl)benzaldehyde
- 4-(5-Methylpyridin-2-yl)benzaldehyde
- 4-(5-Chloropyridin-2-yl)benzaldehyde
Comparison: 4-(5-Nitropyridin-2-yl)benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct reactivity and potential for diverse applications. Compared to its analogs, the nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic aromatic substitution reactions. Additionally, the aldehyde group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
4-(5-Nitropyridin-2-yl)benzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by case studies and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H8N2O2
- Molecular Weight : 216.19 g/mol
- CAS Number : 433920-97-9
Synthesis
The synthesis of this compound typically involves the reaction of 5-nitropyridin-2-carboxaldehyde with appropriate reagents under controlled conditions. The synthetic route can be modified to produce derivatives with enhanced biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Neisseria gonorrhoeae. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative therapeutic agent.
Antitubercular Activity
In related studies involving nitroaromatic compounds, derivatives of this compound were evaluated for antitubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited MIC values below 1 µM with low cytotoxicity in VERO cell lines, indicating a favorable selectivity index.
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism.
- Disruption of Cell Wall Synthesis : Its structural features allow it to interfere with the synthesis of bacterial cell walls, leading to cell lysis.
Case Studies and Research Findings
Properties
IUPAC Name |
4-(5-nitropyridin-2-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-1-3-10(4-2-9)12-6-5-11(7-13-12)14(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZRDALQHIURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377238 | |
Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-97-9 | |
Record name | 4-(5-nitropyridin-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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